molecular formula C10H7BrClNO B2437397 2-(2-Bromophenyl)-4-(chloromethyl)-1,3-oxazole CAS No. 1038295-04-3

2-(2-Bromophenyl)-4-(chloromethyl)-1,3-oxazole

Cat. No. B2437397
CAS RN: 1038295-04-3
M. Wt: 272.53
InChI Key: WADXIJUZBAOTPF-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)-4-(chloromethyl)-1,3-oxazole, also known as 2-Bromo-4-chloromethyl-1,3-oxazole (BCMOX), is a heterocyclic compound containing an oxygen, nitrogen, and carbon atoms in a five-membered ring. It is a versatile building block for the synthesis of several biologically active molecules and has been studied extensively for its potential applications in medicinal chemistry. The compound is also known for its high reactivity and stability, making it an attractive choice for organic synthesis.

Scientific Research Applications

  • Synthesis and Reactivity : Patil and Luzzio (2016) describe how 2-(Halomethyl)-4,5-diphenyloxazoles, including the chloromethyl and bromomethyl analogues, serve as reactive scaffolds for synthetic elaboration. They are used in substitution reactions to prepare various oxazoles, demonstrating their versatility in organic synthesis (Patil & Luzzio, 2016).

  • Efficient Synthesis Method : Yamane et al. (2004) developed a simple and efficient method for synthesizing 2-aryl-4-bromomethyl-5-methyl-1,3-oxazoles, highlighting the high regioselectivity and moderate to good yields of these compounds. This underscores the utility of this compound in the preparation of oxazoles (Yamane, Mitsudera, & Shundoh, 2004).

  • Antiprotozoal Activity : Carballo et al. (2017) synthesized various 2-amino-4-(p-substituted phenyl)-oxazole derivatives and evaluated their antiprotozoal activity. They found significant activity against Giardia lamblia and Trichomonas vaginalis, indicating potential therapeutic applications (Carballo et al., 2017).

  • Coordination Chemistry in Asymmetric Synthesis : Gómez, Muller, and Rocamora (1999) discussed the use of 4,5-dihydro-1,3-oxazole ligands, like 2-oxazolines, in transition metal-catalyzed asymmetric organic syntheses. Their versatility and ease of synthesis make them valuable in this field (Gómez, Muller, & Rocamora, 1999).

  • Novel Synthesis Techniques and Applications : Venugopala (2018) detailed the synthesis of novel 2,4-disubstituted 1,3-oxazole analogues using a microwave-assisted method, demonstrating an advancement in synthesis techniques and the potential for varied applications (Venugopala, 2018).

  • Cross-Coupling Reactions for Oxazole Synthesis : Young, Smith, and Taylor (2004) described the synthesis of 2,4-disubstituted oxazoles using 4-bromomethyl-2-chlorooxazole. This process highlights the compound's role in facilitating cross-coupling reactions, an important aspect in chemical synthesis (Young, Smith, & Taylor, 2004).

properties

IUPAC Name

2-(2-bromophenyl)-4-(chloromethyl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrClNO/c11-9-4-2-1-3-8(9)10-13-7(5-12)6-14-10/h1-4,6H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WADXIJUZBAOTPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=CO2)CCl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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